1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
Overview
Description
“1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis-” is a chemical compound with the CAS Number: 4161-33-5 . It has a molecular weight of 234.34 . The compound is also known by the synonym "4- [4- (4-HYDROXYBUTOXY)BUTOXY]BUTAN-1-OL" .
Molecular Structure Analysis
The molecular formula of “1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis-” is C12H26O4 . The average mass is 234.332 Da and the monoisotopic mass is 234.183105 Da .It should be stored at a temperature between 28 C . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Scientific Research Applications
Liquid Crystals and Mesomorphic Behavior:
- Novel symmetrical azomethines containing ester groups, including 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-, exhibit mesomorphic behavior, characterized by a variety of spectroscopy techniques and atomic force microscopy. Their thermal and mesomorphic behaviors were investigated, indicating potential applications in materials science and engineering (Iwan et al., 2010).
Resin Synthesis and Propellant Binders:
- Novel resins containing N-N bonds and ethereal linkage, such as bis(bisvanillincarbonohydrazone-4-oxy)butane 1,4-diyldiether, have been synthesized. These resins were characterized for properties relevant to propellant binders, indicating applications in high-performance materials (Sridhara & Jain, 2001).
Polymerization and Functional Materials:
- Bifunctional silyl enol ethers, including variants of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-, have been utilized as efficient coupling agents for living cationic polymerization, suggesting their role in creating functional materials and polymers (Fukui et al., 1993).
Synthesis of Organic Salts and Crystal Structure Analysis:
- The compound has been used in the synthesis of organic acid-base adducts, leading to the formation of various organic salts. These salts were characterized by X-ray diffraction, IR, and other analyses, demonstrating applications in the study of molecular structures and interactions (Jin et al., 2014).
Antibacterial Activity and Medical Research:
- Research on double-headed acyclo-C-nucleosides synthesized from D-glucose without protecting hydroxyl groups revealed their in vitro antibacterial activity against various bacteria, hinting at potential biomedical applications (Amara & Othman, 2016).
Polyimide Synthesis and Liquid Crystalline Properties:
- The synthesis of novel aliphatic–aromatic polyimides using 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-, and their analysis for liquid crystalline properties, offers insights into the development of advanced materials with specific thermal and optical characteristics (Schab-Balcerzak et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(4-hydroxybutoxy)butoxy]butan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h13-14H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJURUGJXVFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCCOCCCCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431071 | |
Record name | 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-33-5 | |
Record name | 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.